molecular formula C24H22N2O5 B15015921 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate

2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate

Cat. No.: B15015921
M. Wt: 418.4 g/mol
InChI Key: BDYHPENHPZAGBN-MFKUBSTISA-N
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Description

2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes methoxy, methylphenoxy, and benzoate groups. It is often used in early discovery research due to its rare and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenyl benzoate with 4-methylphenoxyacetic acid hydrazide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H22N2O5/c1-17-8-11-20(12-9-17)30-16-23(27)26-25-15-18-10-13-21(22(14-18)29-2)31-24(28)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+

InChI Key

BDYHPENHPZAGBN-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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